molecular formula C16H13FN2O2 B2500734 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol CAS No. 1006583-02-3

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B2500734
CAS No.: 1006583-02-3
M. Wt: 284.29
InChI Key: FDZPLHGLOJLEKA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce dihydropyrazole compounds.

Scientific Research Applications

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pyrazole ring structure allows for interactions with biological macromolecules, potentially leading to modulation of their activity. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
  • 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
  • 1-(4-methylphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Uniqueness

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-14-8-2-11(3-9-14)15-10-16(20)19(18-15)13-6-4-12(17)5-7-13/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXIOKOVUSMUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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